

# Physical and chemical properties of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Laudanine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(S)-Laudanine**, a naturally occurring benzylisoquinoline alkaloid. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and its biosynthetic context.

#### **General Information and Chemical Structure**

**(S)-Laudanine** is the (S)-enantiomer of the benzylisoquinoline alkaloid laudanine. It serves as a key intermediate in the biosynthesis of other important alkaloids, such as papaverine, within plants like Papaver somniferum.[1][2][3] Its specific stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.[2]



Identifier	Value	Source
IUPAC Name	5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol	PubChem
CAS Number	3122-95-0	Guidechem
Molecular Formula	C20H25NO4	[4][5]
Molecular Weight	343.4 g/mol	[4]
Canonical SMILES	CN1CCC2=CC(=C(C=C2[C@ @H]1CC3=CC(=C(C=C3)OC) O)OC)OC	PubChem
InChI Key	MPYHGNAJOKCMAQ- INIZCTEOSA-N	Guidechem

## **Physical and Chemical Properties**

The following tables summarize the key physical and chemical properties of **(S)-Laudanine**. Where experimental data for the specific (S)-enantiomer is not available, data for the racemic mixture (Laudanine) or computed predictions are provided and noted.

Table 1: Physical Properties of Laudanine



Property	Value	Notes	Source
Physical Description	Solid	Experimental	[4]
Melting Point	175.75 °C	For (S)-Laudanine	Guidechem
167 °C	For racemic Laudanine	[4][6]	
184 - 185 °C	For racemic Laudanine	[4]	-
Boiling Point	Data not available	-	-
Optical Rotation, [α]	Data not available	As a chiral molecule, it is optically active, but a specific rotation value was not found in the surveyed literature.[7][8]	-

Table 2: Chemical and Spectroscopic Properties of Laudanine

Property	Value	Notes	Source
Solubility	Practically insoluble in water. Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether.	Experimental	[4]
Water: 0.038 g/L	Predicted	FooDB	
pKa (Strongest Acidic)	10.02	Predicted	FooDB
pKa (Strongest Basic)	8.27	Predicted	FooDB
LogP	3.19	Predicted	FooDB
UV max	284 nm (log ε 3.78)	Experimental	[4]



## **Experimental Protocols**

Detailed experimental protocols for the characterization of **(S)-Laudanine** are analogous to those used for other benzylisoquinoline alkaloids.

### **Determination of Optical Rotation**

The specific rotation of a chiral compound like **(S)-Laudanine** is determined using a polarimeter.[9][10]

- Sample Preparation: A precise mass of the purified compound is dissolved in a specific solvent (e.g., ethanol, chloroform) to a known volume, yielding a precise concentration (c, in g/mL).[11]
- Blank Measurement: The polarimeter tube of a known path length (I, in decimeters) is filled with the pure solvent, and the instrument is zeroed.
- Sample Measurement: The tube is then filled with the sample solution, ensuring no air bubbles are present.
- Data Acquisition: Monochromatic plane-polarized light (typically from a sodium D-line at 589.3 nm) is passed through the sample at a controlled temperature (e.g., 20-25 °C).[12] The observed angle of rotation (α) is measured.
- Calculation: The specific rotation [ $\alpha$ ] is calculated using Biot's law: [ $\alpha$ ] =  $\alpha$  / (I × c).[10] The value is reported with the solvent, temperature, and wavelength used.

#### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of **(S)-Laudanine**.

- Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>) and placed in a 5 mm NMR tube.
- 1D NMR (<sup>1</sup>H and <sup>13</sup>C):



- ¹H NMR: Provides information on the number, environment, and connectivity of protons.
   Chemical shifts, integration, and coupling constants are analyzed to assign protons to the molecular structure.[13][14]
- <sup>13</sup>C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).
- 2D NMR (COSY, HSQC, HMBC, ROESY):
  - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
  - ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming stereochemistry.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed.[15]

- Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced
  into the mass spectrometer, often after separation via Ultra-High-Performance Liquid
  Chromatography (UHPLC).[15][16]
- Ionization: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids, which readily protonate to form [M+H]+ ions.[17][18]
- MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight. For **(S)-Laudanine**, this would be approximately m/z 344.4.



MS² (Tandem MS) Analysis: The parent ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed. For benzylisoquinoline alkaloids, characteristic fragmentation includes the cleavage of the C1-Cα bond of the benzyl group, which is a key diagnostic feature.[17][18][19] High-resolution instruments like Q-TOF (Quadrupole Time-of-Flight) allow for the determination of the elemental composition of fragments.[17][18]

## **Experimental and Biosynthetic Workflows**

The characterization and synthesis of **(S)-Laudanine** involve specific, logical workflows.

General analytical workflow for **(S)-Laudanine** characterization.

### **Biosynthesis of (S)-Laudanine**

**(S)-Laudanine** is not a final product but a key intermediate in the biosynthetic pathway of papaverine in plants.[3][20] The pathway begins with the central precursor (S)-Reticuline.

- (S)-Reticuline to **(S)-Laudanine**: The enzyme (S)-reticuline 7-O-methyltransferase (7OMT) catalyzes the methylation of the hydroxyl group at the C7 position of (S)-Reticuline to produce **(S)-Laudanine**.[1][2]
- **(S)-Laudanine** to (S)-Laudanosine: Subsequently, a 3'-O-methyltransferase (3'OMT) methylates the remaining phenolic hydroxyl group on **(S)-Laudanine** to yield (S)-Laudanosine.[1][3]
- Downstream Conversion: (S)-Laudanosine then undergoes N-demethylation to form tetrahydropapaverine, which is further oxidized to produce papaverine.[3]

Biosynthetic pathway from (S)-Reticuline to Papaverine.

## **Biological Activity**

Laudanine is classified as a benzylisoquinoline alkaloid, a class known for diverse and potent pharmacological activities, including analgesic and anti-infective properties.[6] While specific signaling pathway interactions for **(S)-Laudanine** are not extensively detailed, its precursor role in the synthesis of pharmacologically active compounds like papaverine underscores its importance.[20] Papaverine itself acts as a smooth muscle relaxant and vasodilator by



inhibiting phosphodiesterase, which increases intracellular levels of cAMP.[20] Further research is required to determine if **(S)-Laudanine** possesses its own distinct biological activities or primarily functions as a biosynthetic intermediate.

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- To cite this document: BenchChem. [Physical and chemical properties of (S)-Laudanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133841#physical-and-chemical-properties-of-s-laudanine]

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